Ammonium iodide

Overview

Description

Ammonium iodide, also known as this compound, is a chemical compound with the molecular formula NH₄I. It is a white crystalline solid that is highly soluble in water, ethanol, methanol, acetone, ammonia, and glycerol. This compound is known for its deliquescent and photosensitive properties, meaning it can absorb moisture from the air and decompose when exposed to light, releasing iodine and turning yellow or brown .

Mechanism of Action

Target of Action

Azanium iodide, also known as ammonium iodide, is an ionic compound that consists of an ammonium cation and an iodide anion . It primarily targets the thyroid gland . The thyroid gland uses iodide to produce thyroid hormones, which are crucial for the regulation of metabolic processes in the body .

Mode of Action

Azanium iodide interacts with its target, the thyroid gland, by being taken up and used in the synthesis of thyroid hormones . This interaction results in changes in the metabolic processes regulated by these hormones .

Biochemical Pathways

The primary biochemical pathway affected by azanium iodide is the synthesis of thyroid hormones . Iodide is a key component of these hormones, and its uptake by the thyroid gland is a crucial step in their production . The downstream effects of this pathway include the regulation of various metabolic processes in the body .

Pharmacokinetics

The pharmacokinetics of azanium iodide involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is readily absorbed into the bloodstream . It is then distributed throughout the body, with a particular affinity for the thyroid gland . The iodide component is used in the synthesis of thyroid hormones . The remaining components are likely excreted in the urine .

Result of Action

The primary result of azanium iodide’s action is the production of thyroid hormones . These hormones play a crucial role in regulating the body’s metabolism, affecting processes such as heart rate, body temperature, and energy production . Therefore, azanium iodide’s action can have wide-ranging effects on the body’s physiological functions .

Action Environment

The action of azanium iodide can be influenced by various environmental factors. For example, the presence of other substances that compete for uptake by the thyroid gland can affect its efficacy . Additionally, factors that affect the stability of azanium iodide, such as temperature and pH, can also influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium iodide can be synthesized through the neutralization of hydroiodic acid with ammonia. The reaction is highly exothermic and proceeds as follows: [ \text{NH}_3 (\text{aq}) + \text{HI} (\text{aq}) \rightarrow \text{NH}_4\text{I} (\text{aq}) ]

Industrial Production Methods: In industrial settings, azanium iodide is typically produced by adding iodine and red phosphorus to a reactor containing water. The reaction is carried out under stirring conditions, leading to the formation of azanium iodide .

Chemical Reactions Analysis

Types of Reactions: Ammonium iodide undergoes several types of chemical reactions, including decomposition, redox reactions, and precipitation reactions.

Common Reagents and Conditions:

Decomposition Reaction: When heated, azanium iodide decomposes to release iodine vapors, nitrogen gas, and hydrogen gas: [ \text{NH}_4\text{I} (\text{s}) \rightarrow \text{I}_2 (\text{g}) + \text{N}_2 (\text{g}) + 2\text{H}_2 (\text{g}) ]

Redox Reactions: this compound can serve as a source of iodide ions in various redox processes.

Precipitation Reactions: It can participate in precipitation reactions, forming insoluble compounds when mixed with certain reagents

Major Products Formed: The major products formed from the decomposition of azanium iodide include iodine, nitrogen gas, and hydrogen gas .

Scientific Research Applications

Ammonium iodide has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other iodide compounds and in various analytical procedures.

Biology: this compound can be used in biological assays and experiments involving iodide ions.

Medicine: It has applications in the preparation of pharmaceutical compounds and in radiopharmaceuticals.

Comparison with Similar Compounds

Ammonium iodide can be compared with other ammonium salts, such as ammonium chloride, ammonium bromide, and ammonium fluoride. While all these compounds share the ammonium ion (NH₄⁺), their anions differ, leading to variations in their chemical properties and applications:

Ammonium chloride (NH₄Cl): Used in fertilizers, pharmaceuticals, and as a flux in metalworking.

Ammonium bromide (NH₄Br): Used in photography, fireproofing, and as a sedative in medicine.

Ammonium fluoride (NH₄F): Used in glass etching, wood preservation, and as a component in some dental products

This compound is unique due to its specific applications in the synthesis of iodide compounds and its role in various redox and precipitation reactions.

Biological Activity

Ammonium iodide (NH₄I) is a compound that has garnered attention in various fields, including medicinal chemistry, materials science, and biochemistry. This article explores the biological activity of this compound, highlighting its antimicrobial properties, applications in drug delivery systems, and interactions with biological molecules.

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens. Studies have shown that quaternary ammonium compounds (QACs), which include this compound derivatives, can effectively disrupt bacterial cell membranes due to their cationic nature. This results in cell lysis and death, making them valuable in medical and industrial applications.

Table 1: Antimicrobial Activity of this compound Derivatives

Case Study: A study on the synthesis and characterization of DHMAI and DDMAI demonstrated their superior antimicrobial properties compared to traditional antibiotics. These compounds exhibited effective contact killing mechanisms against both Gram-positive and Gram-negative bacteria, making them promising candidates for use in dental materials and coatings .

2. Applications in Drug Delivery

This compound has been explored for its potential in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form complexes with various pharmaceutical agents can facilitate improved absorption and therapeutic efficacy.

Research Findings:

- This compound's interaction with drug molecules can enhance their stability and solubility in aqueous environments. This property is particularly beneficial for formulating oral and injectable medications.

- The use of this compound in polymeric matrices has been shown to improve the ionic conductivity of drug delivery systems, which is crucial for controlled release applications .

3. Interaction with Biological Molecules

The interaction of this compound with biological macromolecules such as proteins and nucleic acids has been a subject of investigation. Its role as a stabilizing agent in various biochemical assays highlights its importance in research.

Table 2: Effects of this compound on Biological Systems

| Biological System | Effect Observed | Reference |

|---|---|---|

| Protein complexes | Stabilization during ionization | |

| Nucleic acids | Enhanced binding affinity |

Research Insight: Studies have indicated that this compound can stabilize protein structures during mass spectrometry analysis, minimizing denaturation effects that could compromise experimental outcomes . Additionally, its presence has been linked to increased binding affinities in nucleic acid interactions, suggesting potential applications in gene therapy and molecular biology.

Properties

IUPAC Name |

azanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.H3N/h1H;1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFWSNCTAHXBQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

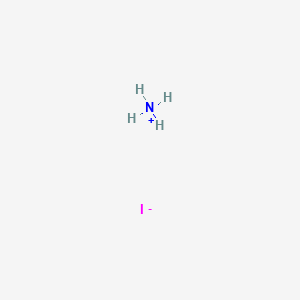

[NH4+].[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | AMMONIUM IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894063 | |

| Record name | Ammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.943 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium iodide is an odorless white solid. Sinks and mixes with water. (USCG, 1999), White odorless solid; Very hygroscopic; Turns yellow to brown upon exposure to light and air; [Merck Index] White odorless granules; [MSDSonline] | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | AMMONIUM IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | Ammonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

220 °C (VACUUM) | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-54 | |

| Record name | AMMONIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

WATER: 154.2 G/100 CC @ 0 °C; 230.3 G/100 CC @ 100 DEG, GLYCEROL: 1 G/1.5 ML; ALC: 1 G/3.7 ML; METHANOL: 1 G/2.5 ML, VERY SOL IN ACETONE, AMMONIA; SLIGHTLY SOL IN ETHER | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-54 | |

| Record name | AMMONIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.56 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.514 @ 25 °C | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-54 | |

| Record name | AMMONIUM IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-54 | |

| Record name | AMMONIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 MM HG @ 210.9 °C | |

| Details | Sax, N.I. Dangerous Properties of Industrial Materials. 4th ed. New York: Van Nostrand Reinhold, 1975., p. 392 | |

| Record name | AMMONIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CUBIC CRYSTALS, WHITE TETRAGONAL CRYSTALS OR GRANULAR POWDER | |

CAS No. |

12027-06-4 | |

| Record name | AMMONIUM IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12027-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium iodide ((NH4)I) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ8F027LDH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

551 °C SUBLIMES | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-54 | |

| Record name | AMMONIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.